molecular formula C5H9N3 B130800 1,4-dimethyl-1H-pyrazol-3-amine CAS No. 85485-61-6

1,4-dimethyl-1H-pyrazol-3-amine

Cat. No. B130800
CAS RN: 85485-61-6
M. Wt: 111.15 g/mol
InChI Key: GZJVUJXNJCCGEC-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C5H9N3. It has a molecular weight of 111.15 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazole derivatives, including 1,4-dimethyl-1H-pyrazol-3-amine, are synthesized through various methods. These methods have been studied extensively due to the pharmacological importance of pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-pyrazol-3-amine is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle. This nucleus is present in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives, including 1,4-dimethyl-1H-pyrazol-3-amine, are involved in a variety of chemical reactions. These reactions have been studied extensively due to the wide range of pharmacological activities that these compounds possess .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole derivatives, including 1,4-dimethyl-1H-pyrazol-3-amine, have gained prominence in drug discovery due to their diverse biological activities. Researchers have explored their potential as:

Antiparasitic and Antiprotozoal Activity

Imidazole-containing compounds, including 1,4-dimethyl-1H-pyrazol-3-amine, have shown promise as antiparasitic agents:

Future Directions

The future directions for the study of 1,4-dimethyl-1H-pyrazol-3-amine and other pyrazole derivatives include further exploration of their synthesis methods and pharmacological properties. There is also interest in their potential applications in various fields such as technology, medicine, and agriculture .

Mechanism of Action

Target of Action

1,4-Dimethyl-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that 1,4-dimethyl-1H-pyrazol-3-amine may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their suppression .

Pharmacokinetics

The compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. In vitro studies have shown that it displays superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, it has shown significant inhibition effects against Plasmodium berghei , with suppression rates of up to 90.4% .

Action Environment

The action, efficacy, and stability of 1,4-dimethyl-1H-pyrazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s efficacy may be affected by the physiological environment of the host organism, such as pH, temperature, and the presence of other metabolites.

properties

IUPAC Name

1,4-dimethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4-3-8(2)7-5(4)6/h3H,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJVUJXNJCCGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511403
Record name 1,4-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dimethyl-1H-pyrazol-3-amine

CAS RN

85485-61-6
Record name 1,4-Dimethyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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